4-morpholin-2-ylbenzene-1,2-diol
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Overview
Description
4-Morpholin-2-yl-benzene-1,2-diol is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and a morpholine ring. This compound falls under the category of dihydroxybenzenes, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-2-yl-benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the reaction of catechol (benzene-1,2-diol) with morpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-2-yl-benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like AlCl3 and reagents such as halogens (e.g., bromine) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-Morpholin-2-yl-benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Morpholin-2-yl-benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the morpholine ring, making it less versatile in certain applications.
Resorcinol (benzene-1,3-diol): Different hydroxyl group positions, leading to different chemical properties.
Hydroquinone (benzene-1,4-diol): Another isomer with distinct reactivity and applications.
Uniqueness
4-Morpholin-2-yl-benzene-1,2-diol is unique due to the presence of both hydroxyl groups and a morpholine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
54826-84-5 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-morpholin-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H13NO3/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10/h1-2,5,10-13H,3-4,6H2 |
InChI Key |
GYJRRQRGZZEHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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